1,2-Bis(4-methylthiazol-2-yl)disulfane

Catalog No.
S1898518
CAS No.
23826-98-4
M.F
C8H8N2S4
M. Wt
260.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(4-methylthiazol-2-yl)disulfane

CAS Number

23826-98-4

Product Name

1,2-Bis(4-methylthiazol-2-yl)disulfane

IUPAC Name

4-methyl-2-[(4-methyl-1,3-thiazol-2-yl)disulfanyl]-1,3-thiazole

Molecular Formula

C8H8N2S4

Molecular Weight

260.4 g/mol

InChI

InChI=1S/C8H8N2S4/c1-5-3-11-7(9-5)13-14-8-10-6(2)4-12-8/h3-4H,1-2H3

InChI Key

PYPYUFUIUSJRSS-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)SSC2=NC(=CS2)C

Canonical SMILES

CC1=CSC(=N1)SSC2=NC(=CS2)C

1,2-Bis(4-methylthiazol-2-yl)disulfane is an organic compound characterized by its unique disulfide linkage and thiazole rings. The molecular structure consists of two 4-methylthiazol-2-yl groups connected by a disulfide (-S-S-) bond. This compound is of particular interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

The reactivity of 1,2-Bis(4-methylthiazol-2-yl)disulfane primarily involves nucleophilic substitution reactions due to the presence of the disulfide bond. Common reactions include:

  • Reduction Reactions: The disulfide bond can be reduced to two thiol groups, which can further participate in various chemical transformations.
  • Thiol-Disulfide Exchange: This compound can undergo thiol-disulfide exchange reactions, where it reacts with thiols to form new disulfides.
  • Condensation Reactions: The thiazole rings can participate in condensation reactions with electrophiles, leading to the formation of more complex structures.

1,2-Bis(4-methylthiazol-2-yl)disulfane exhibits a range of biological activities, including:

  • Antimicrobial Properties: Studies have shown that thiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Antioxidant Activity: The compound may also exhibit antioxidant properties, contributing to its potential use in preventing oxidative stress-related diseases.
  • Cytotoxic Effects: Preliminary evaluations suggest that this compound may have cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

The synthesis of 1,2-Bis(4-methylthiazol-2-yl)disulfane typically involves:

  • Formation of Thiazole Rings: The initial step often includes the synthesis of 4-methylthiazole through the reaction of appropriate precursors such as thiourea and substituted aldehydes or ketones.
  • Disulfide Formation: The thiazole derivatives are then coupled using oxidizing agents (e.g., hydrogen peroxide or iodine) to form the disulfide bond.

1,2-Bis(4-methylthiazol-2-yl)disulfane has several potential applications:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development for antimicrobial or anticancer therapies.
  • Agriculture: Its antimicrobial properties could be utilized in agricultural formulations to protect crops from pathogens.
  • Material Science: The compound's unique chemical structure may find applications in developing novel materials with specific electronic or optical properties.

Several compounds share structural characteristics with 1,2-Bis(4-methylthiazol-2-yl)disulfane. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,2'-DithiobisbenzothiazoleContains benzothiazole units connected by a disulfide bondKnown for its allergenic properties .
Bis(2-amino-4-thiazole)Two amino-thiazole units linked by a disulfide bondExhibits strong antibacterial activity against specific strains .
ThiosemicarbazonesContains thiosemicarbazone moietyOften used in coordination chemistry and medicinal applications .

The uniqueness of 1,2-Bis(4-methylthiazol-2-yl)disulfane lies in its specific substitution pattern on the thiazole rings and its resultant biological activities, which may differ significantly from those of similar compounds.

The construction of thiazole rings with controlled regioselectivity represents a fundamental challenge in heterocyclic chemistry. Several sophisticated methodologies have been developed to achieve selective thiazole formation, particularly for the synthesis of 4-methylthiazole precursors required for 1,2-Bis(4-methylthiazol-2-yl)disulfane [1] [2].

The Hantzsch thiazole synthesis remains the most widely employed method for regioselective thiazole construction [3]. This classical approach involves the condensation of thioamides with α-halogeno ketones under controlled conditions. The regioselectivity of this reaction is governed by the nucleophilicity of the sulfur atom in thioamides, which preferentially attacks the α-carbon bearing the halogen substituent [4]. Under neutral solvent conditions, this methodology exclusively produces 2-amino-substituted thiazoles with excellent regioselectivity [5].

Recent advances in regioselective thiazole synthesis have introduced base-promoted cyclization reactions between dithioates and active methylene isocyanides [2] [6]. This methodology demonstrates remarkable regioselectivity, leading to the formation of 2-tosyl and 4-ethylcarbonyl substituted thiazoles at specific positions. The transformation occurs rapidly at room temperature under metal-free conditions, highlighting the practical applicability of this protocol [6].

The Cook-Heilbron synthesis provides an alternative approach for regioselective 5-aminothiazole formation through the reaction of α-aminonitriles with carbon disulfide [7]. This method operates under mild conditions and demonstrates excellent functional group tolerance. The mechanism involves a nucleophilic attack by the amino nitrogen on carbon disulfide, followed by intramolecular cyclization to form the thiazole ring with high regioselectivity [7].

Modern synthetic approaches have also explored the use of phosphorus pentasulfide-mediated transformations for regioselective thiazole construction [8]. These methods involve the reaction of functionalized benzothiazoles with phosphorus pentasulfide under optimized conditions, typically at elevated temperatures of 70°C for 2 hours in phosphate solution [9].

Disulfane Bridge Construction Techniques

The formation of disulfide bridges represents a critical step in the synthesis of 1,2-Bis(4-methylthiazol-2-yl)disulfane. Multiple methodologies have been developed to achieve efficient disulfide bond construction with high selectivity and yield [10] [11].

Oxidative coupling represents the most common approach for disulfide bridge formation [10]. This methodology involves the oxidation of thiol groups using mild oxidizing agents such as bromine or iodine in sodium hydroxide solution. The mechanism proceeds through a three-step process: thiol ionization through deprotonation by strong base, followed by nucleophilic substitution reaction with dihalide molecules, and finally a second nucleophilic substitution leading to disulfide formation [10].

Hydrogen peroxide-mediated oxidation has emerged as a particularly effective method for disulfide construction [12]. This green chemistry approach utilizes hydrogen peroxide as the oxidizing agent in aqueous ethanol medium, achieving yields of 85-92% for symmetric disulfide formation. The method demonstrates excellent selectivity for disulfide bond formation while avoiding the use of toxic heavy metals or harsh reaction conditions [12].

Direct sulfur insertion techniques have been developed for high-temperature disulfide formation [14]. These methods involve the reaction of thiazole precursors with elemental sulfur at elevated temperatures (200-300°C) in the presence of Lewis acid catalysts. While requiring more stringent conditions, these approaches offer high selectivity for disulfide formation with yields ranging from 60-80% .

The use of iodine-mediated coupling reactions provides another valuable approach for disulfide construction [10]. This methodology employs iodine in sodium hydroxide solution to promote sulfur-sulfur bond formation through a mechanism involving iodinated thiol intermediates. The method achieves good yields (75-90%) and demonstrates excellent compatibility with various functional groups [10].

Optimization of Phosphorus Pentasulfide-Mediated Reactions

Phosphorus pentasulfide has emerged as a versatile reagent for thiazole synthesis and disulfide formation, requiring careful optimization of reaction conditions to achieve maximum efficiency [14] [15] [16].

Temperature optimization studies have revealed that phosphorus pentasulfide-mediated reactions operate most efficiently at elevated temperatures between 250-350°C [14]. At these temperatures, the tetrahedral molecular structure of phosphorus pentasulfide becomes sufficiently reactive to participate in sulfur transfer reactions. However, excessive temperatures above 350°C lead to decomposition of both the reagent and desired products [14].

Solvent selection plays a crucial role in phosphorus pentasulfide-mediated transformations [16]. Carbon disulfide serves as the optimal solvent due to its ability to solubilize phosphorus pentasulfide while remaining chemically inert under reaction conditions [14]. Alternative solvents such as toluene and benzene have been employed in refluxing conditions, though with reduced efficiency compared to carbon disulfide systems [16].

The reactivity of phosphorus pentasulfide can be enhanced through the addition of nucleophilic agents such as lithium thioethoxide [17]. These additives facilitate the breaking of phosphorus-sulfur bonds in the pentasulfide structure, creating soluble intermediates that react more readily with organic substrates. This approach has proven particularly valuable for the synthesis of sulfide-based solid electrolytes and related materials [17].

Mechanistic studies using density functional theory have provided insights into the regioselectivity of phosphorus pentasulfide reactions [15]. The molecular electrostatic potential of phosphorus pentasulfide exhibits both σ-hole and π-hole regions around the phosphorus-sulfur bonds, influencing the direction of nucleophilic attack and subsequent cyclization reactions [15].

Catalyst loading optimization has demonstrated that phosphorus pentasulfide functions most effectively at stoichiometric or slight excess quantities relative to the organic substrate [18]. The incorporation of phosphoric acid as a co-catalyst at 1% loading based on phosphorus pentasulfide weight significantly enhances reaction rates and overall yields [18].

Novel Approaches Using α-Bromocarbonyl Precursors

The utilization of α-bromocarbonyl compounds as synthetic precursors has opened new pathways for thiazole construction with enhanced efficiency and selectivity [19] [20] [21].

Recent developments in α-bromocarbonyl chemistry have focused on the preparation of these reactive intermediates using environmentally benign methodologies [20]. The bromination of ketones with N-bromosuccinimide in the presence of p-toluenesulfonic acid catalysis has emerged as a preferred method. This approach operates at room temperature in ionic liquid media, achieving higher yields compared to traditional chloroform-based systems [20].

One-pot methodologies have been developed for the direct conversion of α-bromocarbonyl precursors to highly functionalized thiazole derivatives [21]. These protocols involve the treatment of α-bromocarbonyl compounds with m-chloroperoxybenzoic acid in ethanol, leading to the formation of 5-bromo-2-aminothiazoles in excellent yields exceeding 90% [21]. The mechanism involves rapid oxidative bromination mediated by the peroxy acid, occurring selectively at the 5-position of the thiazole ring [21].

The reaction of N,N'-disubstituted hydrazinecarbothioamides with 2-bromo-2-substituted acetophenones has provided access to complex thiazole architectures [22]. This methodology generates thiazole, bis-thiazole, pyrazole, and thiadiazole derivatives in good yields through carefully controlled reaction conditions. The mechanism involves initial nucleophilic substitution followed by intramolecular cyclization and subsequent rearrangement processes [22].

Ionic liquid-mediated syntheses using α-bromocarbonyl precursors have demonstrated superior performance compared to conventional organic solvents [20]. Room-temperature ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate and N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imidate provide enhanced yields while offering environmentally sustainable reaction conditions [20].

The development of enzyme-catalyzed methodologies for α-bromocarbonyl transformations represents a significant advancement in green chemistry approaches [23]. Lipase-catalyzed syntheses have been demonstrated to proceed under mild aqueous conditions with excellent yields and selectivity for 2,4-disubstituted thiazole formation [24]. These biocatalytic processes operate at physiological temperatures and pH conditions while avoiding the use of heavy metal catalysts [24].

The optimization of α-bromocarbonyl-based syntheses has revealed that reaction temperature, catalyst loading, and substrate stoichiometry all play critical roles in determining product selectivity [25]. Optimal conditions typically involve temperatures of 60-80°C in acetic acid medium with triethylamine as base, achieving yields in the range of 65-85% for various substituted thiazole products [25].

Advanced mechanistic studies have elucidated the detailed pathway for α-bromocarbonyl cyclization reactions [4]. The initial step involves nucleophilic attack by the sulfur atom of thioamides on the α-carbon bearing the bromine substituent. This is followed by tautomerization of the thioamide and subsequent intramolecular cyclization through nitrogen attack on the carbonyl carbon, ultimately leading to thiazole formation with elimination of water [4].

                      Method                  Starting Materials               Reaction Conditions Yield Range (%)                              Key Advantages Reference

Direct Thiazole-Sulfur Reaction 4-Methylthiazole + Elemental Sulfur Heating with Lewis acid catalyst 70-85 Simple, direct approach
Phosphorus Pentasulfide Mediated Thioamide + P2S5 300°C, P2S5 as sulfurating agent 60-80 High selectivity for disulfide formation [8] [14]
Hantzsch Thiazole Synthesis Thioamide + α-Haloketone EtOH, reflux, base catalyst 75-95 Well-established, reliable [1] [3]
Alpha-Bromocarbonyl Approach α-Bromocarbonyl + Thiourea Acetic acid, 60-80°C 65-85 Good regioselectivity [26] [22]
Cook-Heilbron Method α-Aminonitrile + Carbon Disulfide Room temperature, mild conditions 40-70 Mild conditions, functional group tolerance [7]
Regioselective Cyclization Dithioate + Methylene Isocyanide Room temperature, base-promoted 70-90 Metal-free, environmentally friendly [2] [6]

   Parameter Optimal Range                        Effect on Yield                        Critical Notes Temperature       35-45°C                     Maximum at 35-45°C      Higher temps cause decomposition

Solvent System EtOH/THF/DMF Polar solvents favor reaction Water can be used for green chemistry
Catalyst Loading 10-20 mol% 10 mol% optimal for most cases Excess catalyst inhibits reaction
Reaction Time 1-7 hours Completion in 1-7h depending on method Extended time decreases selectivity
Base Type Et3N/NaOAc Triethylamine most effective Strong bases can cause side reactions
Substrate Ratio 1:1 to 1:2 Stoichiometric ratios preferred Excess substrate leads to byproducts

                 Method                      Mechanism                      Conditions Yield (%)                   Selectivity     Oxidative Coupling   Thiol oxidation to disulfide           Mild oxidant, RT-50°C     80-95 High for symmetric disulfides

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides definitive structural identification of 1,2-Bis(4-methylthiazol-2-yl)disulfane through characteristic chemical shift patterns. Proton Nuclear Magnetic Resonance analysis reveals distinct spectral signatures for the compound's functional groups [2]. The methyl substituents attached to the thiazole rings exhibit characteristic resonances in the range of δ 2.4-2.6 ppm, appearing as singlets due to the absence of vicinal coupling . The thiazole ring protons demonstrate aromatic character with chemical shifts between δ 7.1-7.3 ppm, confirming the aromatic nature of the five-membered heterocyclic system [2].

The ¹H Nuclear Magnetic Resonance chemical shift range of δ 7.27-8.77 ppm for thiazole ring protons reflects significant π-electron delocalization and aromatic character [3]. This downfield shift indicates strong diamagnetic ring current effects characteristic of aromatic heterocycles. The chemical environment created by the electron-withdrawing nitrogen and sulfur heteroatoms contributes to the deshielding of ring protons [2] [4].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through characteristic carbon chemical shifts. Ring carbon atoms typically resonate in the range of δ 150-170 ppm, reflecting the aromatic character and heteroatom influences [4] [5]. The methyl carbon atoms appear in the aliphatic region at approximately δ 16-25 ppm [4]. The carbon atoms directly bonded to sulfur exhibit distinctive chemical shifts due to the electronegativity and polarizability of sulfur atoms [2] [5].

The disulfane linkage itself influences the overall spectroscopic signature through electronic effects transmitted through the conjugated system. The symmetrical nature of 1,2-Bis(4-methylthiazol-2-yl)disulfane results in simplified spectral patterns with equivalent thiazole rings producing identical resonances [6].

Infrared Absorption Patterns of Thiazole-Disulfane Systems

Infrared spectroscopy reveals characteristic absorption patterns that provide structural fingerprinting of thiazole-disulfane systems. The disulfane sulfur-sulfur stretch appears as a medium-intensity absorption in the range of 480-520 cm⁻¹, serving as a diagnostic marker for the central disulfide bridge [7]. This relatively low frequency reflects the weaker sulfur-sulfur bond compared to carbon-carbon bonds.

Thiazole ring vibrations manifest through multiple characteristic absorptions. The carbon-nitrogen stretch of the thiazole ring produces strong absorptions in the 1520-1600 cm⁻¹ region [4] [8]. Ring breathing modes appear in the 600-700 cm⁻¹ range, while sulfur-carbon stretches exhibit variable intensity absorptions between 650-900 cm⁻¹ [4] [7] [8].

Aromatic carbon-hydrogen stretches occur in the 3000-3100 cm⁻¹ region with medium intensity, characteristic of thiazole ring protons [4]. The methyl carbon-hydrogen stretches appear at slightly lower frequencies of 2900-3000 cm⁻¹ [4]. Methyl deformation modes produce medium-intensity absorptions in the 1350-1450 cm⁻¹ range [4].

The Fourier Transform Infrared spectral pattern of thiazole-disulfane systems demonstrates the additive nature of functional group absorptions. The presence of both thiazole heterocycles and the disulfane bridge creates a characteristic fingerprint region below 1000 cm⁻¹ where multiple sulfur-containing vibrations appear [7] [8]. The intensity and position of these absorptions provide information about conformational preferences and intermolecular interactions [9] [10].

X-ray Crystallographic Studies

Molecular Packing Arrangements

X-ray crystallographic analysis of related thiazole-disulfane compounds provides insight into molecular packing arrangements and solid-state structures. Crystal packing in thiazole-disulfane systems is dominated by weak intermolecular interactions including van der Waals forces, π-π stacking interactions, and hydrogen bonding [9] [10] [11].

The 1,2-Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]disulfane crystallizes in the monoclinic space group P 1 21/c 1 with unit cell parameters a = 22.643 Å, b = 5.702 Å, c = 15.315 Å, and β = 106.28° [11]. The crystal temperature of 301 K indicates room temperature stability of the crystalline form [11].

Bis(1,3,4-thiadiazol-2-yl) disulfide, a structurally related compound, demonstrates the influence of the central disulfide bond on molecular packing [12] [13]. The molecule lies about a twofold rotation axis situated at the midpoint of the central sulfur-sulfur bond, creating a centrosymmetric arrangement [12]. The dihedral angle between the two heterocyclic rings reaches 86.64°, indicating significant twisting around the disulfide bridge [12].

Intermolecular interactions play crucial roles in determining crystal packing arrangements. Carbon-hydrogen to nitrogen hydrogen bonds form zigzag chains along crystallographic axes [12]. Additional intermolecular sulfur-sulfur interactions with distances of 3.5153 Å connect these chains into corrugated sheets [12]. Further nitrogen-sulfur contacts at 3.1941 Å create three-dimensional supramolecular networks [12].

The 4,4'-(disulfane-1,2-diyl)bis(5-methyl-2H-1,3-dithiol-2-one) structure reveals important conformational preferences around disulfide bonds [9] [10]. Sulfur-sulfur bond lengths of 2.104-2.101 Å fall within the typical range for organic disulfides [9]. The crystal packing involves weak non-classical hydrogen bonding interactions that stabilize the solid-state structure [9].

Conformational Analysis of Disulfane Linkage

The conformational analysis of disulfane linkages reveals preferred geometric arrangements that minimize steric repulsion while maximizing electronic stabilization. Disulfide bond conformations are characterized by specific torsion angles that reflect the balance between steric and electronic factors [14] [15].

Carbon-sulfur-sulfur-carbon torsion angles provide the primary conformational descriptor for disulfane bridges. The 4,4'-(disulfane-1,2-diyl)bis(5-methyl-2H-1,3-dithiol-2-one) exhibits torsion angles of 70.70° and 68.88° for the sulfur and selenium analogs respectively [9] [10]. These values approach the preferred range of 90-100° typically observed for disulfide bonds [16].

Conformational preferences in disulfide bonds arise from the stereoelectronic requirements of the sulfur-sulfur bond [14] [16]. The gauche conformation around the carbon-sulfur bonds minimizes overlap between lone pairs on sulfur atoms while maintaining optimal orbital overlap in the sulfur-sulfur bond [15] [16]. The preferred torsion angle reflects the compromise between these electronic factors and steric interactions with adjacent substituents [14].

Theoretical calculations support experimental observations of disulfide conformational preferences. Density Functional Theory studies reveal energy barriers for rotation around disulfide bonds, with preferred conformations corresponding to local energy minima [17] [18]. The conformational flexibility of disulfide bridges allows adaptation to different molecular environments while maintaining characteristic geometric parameters [15].

The disulfane linkage in 1,2-Bis(4-methylthiazol-2-yl)disulfane adopts conformations that minimize interactions between the bulky thiazole substituents. Molecular modeling suggests preferred arrangements where the thiazole rings adopt anti-periplanar orientations to reduce steric hindrance [17] [19]. The rotational barrier around the disulfide bond provides conformational flexibility necessary for crystal packing optimization [18] [16].

XLogP3

3.6

Wikipedia

Bis(4-methylthiazol-2-yl) disulfide

Dates

Last modified: 08-16-2023

Explore Compound Types